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Compound of Interest

Compound Name: Diethyl 3-oxoheptanedioate

Cat. No.: B1348828 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Diethyl
3-oxoheptanedioate (CAS No. 40420-22-2), a valuable building block in organic synthesis.

The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, along with the experimental protocols employed for their acquisition.

This information is crucial for the unambiguous identification and characterization of this

compound in research and development settings.

Chemical Structure and Properties
IUPAC Name: Diethyl 3-oxoheptanedioate[1]

Synonyms: Diethyl 3-oxopimelate[1]

Molecular Formula: C₁₁H₁₈O₅[1]

Molecular Weight: 230.26 g/mol [1]

Appearance: Liquid

Boiling Point: 130-132 °C at 0.5 mmHg

Density: 1.084 g/mL at 25 °C
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Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for Diethyl 3-
oxoheptanedioate.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data (300 MHz, CDCl₃)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

4.19 Quartet 4H -OCH₂CH₃

3.44 Singlet 2H -COCH₂CO-

2.59 Triplet 2H -COCH₂CH₂-

2.34 Triplet 2H -CH₂CH₂CO-

1.95 Quintet 2H -CH₂CH₂CH₂-

1.28 Triplet 6H -OCH₂CH₃

Data interpreted from spectral images. Coupling constants were not explicitly available.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹³C NMR Spectroscopic Data (75.5 MHz, CDCl₃)
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Chemical Shift (δ) ppm Assignment

202.1 C=O (Ketone)

172.8 C=O (Ester)

167.2 C=O (Ester)

61.5 -OCH₂CH₃

60.5 -OCH₂CH₃

49.0 -COCH₂CO-

42.5 -COCH₂CH₂-

34.9 -CH₂CH₂CO-

19.5 -CH₂CH₂CH₂-

14.1 -OCH₂CH₃

14.0 -OCH₂CH₃

Data interpreted from spectral images.

Infrared (IR) Spectroscopy
Table 3: IR Spectroscopic Data (Neat)

Wavenumber (cm⁻¹) Intensity Assignment

2982 Strong C-H stretch (alkane)

1742 Strong C=O stretch (ester)

1717 Strong C=O stretch (ketone)

1369 Medium C-H bend (alkane)

1254 Strong C-O stretch (ester)

1178 Strong C-O stretch (ester)

1028 Medium C-C stretch
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Data interpreted from spectral images.

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data (GC-MS)

m/z Relative Intensity Possible Fragment

185 Moderate [M - OEt]⁺

157 Moderate [M - COOEt]⁺

143 High [M - CH₂COOEt]⁺

115 High [C₆H₇O₃]⁺

43 High [CH₃CO]⁺

29 High [C₂H₅]⁺

Major fragments reported from multiple sources.[1]

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A Bruker AC-300 spectrometer operating at 300 MHz for ¹H and 75.5 MHz

for ¹³C nuclei was used.[1][2]

Sample Preparation: The sample of Diethyl 3-oxoheptanedioate was dissolved in

deuterated chloroform (CDCl₃).

¹H NMR Acquisition:

Pulse Sequence: Standard single-pulse sequence.

Number of Scans: Typically 16-64 scans are acquired to ensure a good signal-to-noise

ratio.
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Relaxation Delay: A relaxation delay of 1-2 seconds was used between scans.

¹³C NMR Acquisition:

Pulse Sequence: Proton-decoupled pulse sequence.

Number of Scans: A higher number of scans (e.g., 1024 or more) was necessary due to

the low natural abundance of the ¹³C isotope.

Relaxation Delay: A relaxation delay of 2-5 seconds was employed.

Data Processing: The raw data was Fourier transformed, and the resulting spectra were

phase and baseline corrected. Chemical shifts were referenced to the residual solvent peak

of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer was utilized.

Sample Preparation: A drop of the neat liquid sample was placed between two potassium

bromide (KBr) or sodium chloride (NaCl) plates to form a thin capillary film.[1]

Data Acquisition:

Spectral Range: The spectrum was recorded in the mid-infrared region, typically from

4000 to 400 cm⁻¹.

Resolution: A resolution of 4 cm⁻¹ was used.

Number of Scans: An average of 16-32 scans was taken to obtain a high-quality spectrum.

Data Processing: A background spectrum of the empty salt plates was recorded and

subtracted from the sample spectrum to eliminate interference from atmospheric water and

carbon dioxide.

Mass Spectrometry (MS)
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) was used

for the analysis.
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Sample Preparation: A dilute solution of Diethyl 3-oxoheptanedioate was prepared in a

volatile organic solvent such as dichloromethane or ethyl acetate.

Gas Chromatography (GC) Conditions:

Column: A nonpolar capillary column (e.g., DB-5ms) was used for separation.

Injector Temperature: The injector temperature was set to 250 °C.

Oven Program: The oven temperature was initially held at a low temperature (e.g., 50 °C)

and then ramped up to a higher temperature (e.g., 280 °C) to ensure the elution of the

compound.

Carrier Gas: Helium was used as the carrier gas.

Mass Spectrometry (MS) Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV was employed.

Mass Range: The mass spectrometer scanned a mass-to-charge (m/z) range of

approximately 40-400 amu.

Data Analysis: The resulting mass spectrum was analyzed to identify the molecular ion peak

and the fragmentation pattern, which were then correlated with the structure of the molecule.

Logical Workflow
The following diagram illustrates the general workflow for obtaining and analyzing the

spectroscopic data of a chemical compound.
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General Spectroscopic Analysis Workflow
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Data Analysis & Interpretation

Diethyl 3-oxoheptanedioate

Dissolve in CDCl3

NMR

Neat Liquid Film

IR

Dilute in Volatile Solvent

MS

NMR Spectrometer
(¹H & ¹³C) FTIR Spectrometer GC-MS System

NMR Spectra
(Chemical Shifts, Coupling, Integration)

IR Spectrum
(Absorption Bands)

Mass Spectrum
(Molecular Ion, Fragmentation)

Structure Confirmation

Click to download full resolution via product page

Caption: Workflow for spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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